1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9(2)11-4-3-5-12-13(11)15-14(18-12)16-7-6-10(17)8-16/h3-5,9-10,17H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAPYFQEDUPSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions for Benzothiazole Formation
| Reactant | Reagent/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Substituted aniline | NH₄SCN, HCl, reflux | Arylthiourea | 75–85 |
| Arylthiourea | Br₂, CH₃COOH, 0–5°C | 2-Aminobenzothiazole | 60–70 |
This step is critical for introducing the 4-isopropyl substituent. Starting with 4-isopropylaniline ensures regioselective incorporation of the propan-2-yl group at the benzothiazole’s 4-position.
Functionalization with the Isopropyl Group
The 4-isopropyl substituent is typically introduced early in the synthesis to avoid steric hindrance during subsequent steps. A practical strategy involves using 4-isopropylaniline as the starting material, which undergoes thiourea formation and cyclization as described above. Alternatively, Friedel-Crafts alkylation of pre-formed benzothiazoles using isopropyl chloride in the presence of AlCl₃ has been reported, though this method risks over-alkylation and requires stringent temperature control.
Example Protocol :
-
4-Isopropylaniline Preparation :
-
Thiourea Formation :
-
Oxidative Cyclization :
Construction of the Pyrrolidin-3-Ol Moiety
The pyrrolidin-3-ol segment is synthesized separately and later coupled to the benzothiazole core. A common route involves the reduction of pyrrolidin-3-one using sodium borohydride (NaBH₄) in methanol, achieving >90% conversion to pyrrolidin-3-ol. Alternatively, epoxide ring-opening strategies with ammonia or amines provide stereochemical control, though this requires chiral catalysts for enantioselective synthesis.
Spectral Validation :
-
¹H NMR (DMSO-d₆) : δ 3.85–3.70 (m, 1H, OH), 3.10–2.95 (m, 2H, CH₂N), 2.80–2.65 (m, 2H, CH₂C-OH).
-
¹³C NMR : δ 70.5 (C-OH), 52.3 (CH₂N), 48.1 (pyrrolidine ring).
Coupling Strategies for Hybrid Structure Assembly
Coupling the benzothiazole and pyrrolidin-3-ol units demands precision to avoid side reactions. Two predominant methods are employed:
Nucleophilic Substitution
Reacting 2-chlorobenzothiazole derivatives with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic aromatic substitution. This method achieves moderate yields (50–60%) but requires elevated temperatures (80–100°C).
Amide Bond Formation
Activating the benzothiazole’s 2-position with carbonyl groups enables amide coupling with pyrrolidin-3-amine. Using HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in acetonitrile (MeCN) yields the target compound with improved efficiency (70–75%).
Optimized Coupling Protocol :
-
Dissolve 2-carboxybenzothiazole (1 equiv) and pyrrolidin-3-ol (1.2 equiv) in dry MeCN.
-
Add HOBt (1.5 equiv) and DCC (1.5 equiv) at 0°C.
-
Stir for 1 hour at 0°C, then 16 hours at 23°C.
Purification and Characterization
Final purification typically involves column chromatography (silica gel, cyclohexane/EtOAc) or recrystallization from ethanol/water mixtures. Advanced characterization employs:
Chemical Reactions Analysis
Types of Reactions
1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The 4-position of the benzothiazole ring is a critical site for modulating biological activity and physicochemical properties. Key comparisons include:
Analysis :
- The isopropyl group in the target compound balances moderate lipophilicity and steric bulk, contrasting with phenyl () or pyrazolyl-methyl () groups, which may enhance π-π stacking but reduce solubility.
- Trifluoromethylphenyl () in kinase inhibitors like encorafenib introduces strong electron-withdrawing effects, critical for target binding. The target’s isopropyl group lacks this property but may offer metabolic stability advantages.
Modifications to the Pyrrolidin-3-ol Moiety
The pyrrolidine ring’s substitution pattern influences hydrogen bonding and pharmacokinetics:
Analysis :
- The free hydroxyl group in the target compound provides a polar interaction site, distinguishing it from chlorophenylmethyl () or benzodioxolylmethyl () derivatives, which prioritize hydrophobic interactions.
- Phenylethyl-substituted pyrrolidines () exhibit stereochemistry-dependent antimicrobial effects, suggesting the target’s unsubstituted pyrrolidine may require functionalization for optimized activity.
Analysis :
- Its activity may hinge on unexplored targets sensitive to pyrrolidin-3-ol’s H-bonding.
LogP and Solubility
Biological Activity
1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is a complex organic compound that has attracted attention for its potential biological activities. This compound features a benzothiazole moiety and a pyrrolidine ring, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.5 g/mol. The structural uniqueness arises from the combination of an isopropyl-substituted phenyl group and a benzothiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3OS |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
| InChI | InChI=1S/C20H19N3OS/c1-12(2)13... |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition : The compound exhibits inhibitory effects on several key enzymes involved in metabolic pathways, such as proteases and kinases. This inhibition can lead to altered cellular signaling and metabolic processes.
Receptor Modulation : It can modulate the activity of G-protein-coupled receptors (GPCRs) and ion channels, influencing various physiological responses.
Nucleic Acid Interaction : The compound has the potential to bind to DNA or RNA, disrupting their synthesis and function, which is particularly significant in anticancer research.
Anticancer Activity
Research has indicated that compounds similar to this compound display promising anticancer properties. For instance, studies have shown that related benzothiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study assessing similar benzothiazole compounds demonstrated moderate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory properties of related compounds. They exhibit the ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.
Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers investigated the effects of benzothiazole derivatives on human cancer cell lines. The results showed that these compounds significantly reduced cell viability through apoptosis induction mechanisms. The study concluded that the benzothiazole moiety plays a critical role in enhancing anticancer activity (source: MDPI) .
Study 2: Antimicrobial Evaluation
Another research project focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 250 μg/mL against Staphylococcus aureus and Candida albicans. This suggests that modifications in the chemical structure can enhance antimicrobial efficacy (source: MDPI) .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Cyclization | Reflux in ethanol, 12 hr | Use Dean-Stark trap for water removal | |
| Purification | Ethyl acetate/hexane gradient | Adjust polarity for better separation | |
| Final step | Microwave irradiation (150°C, 20 min) | Reduced reaction time vs. conventional heating |
What spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
Q. Basic
- NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks. The hydroxyl proton (pyrrolidin-3-ol) appears as a broad singlet (~δ 4.5–5.5) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and bond angles. For example, Acta Crystallographica reports a dihedral angle of 87.2° between benzothiazole and pyrrolidine rings .
How can researchers resolve contradictions in reported biological activities across different studies?
Advanced
Contradictions may arise from:
- Assay variability (e.g., cell lines, concentrations).
- Structural analogs with minor modifications (e.g., substituents on benzothiazole).
Methodological resolution :
Standardized protocols : Replicate studies using identical cell lines (e.g., HepG2 for anticancer assays) and concentrations (IC50 ± SEM).
Comparative SAR analysis : Evaluate analogs (e.g., 3-(1H-pyrrol-1-yl)propan-1-ol derivatives) to isolate critical functional groups .
Computational docking : Predict binding affinities to targets like kinases or GPCRs using AutoDock Vina .
What strategies are recommended for designing derivatives to improve target selectivity?
Q. Advanced
- Substituent modification :
- Benzothiazole : Introduce electron-withdrawing groups (e.g., –CF3) to enhance binding to hydrophobic pockets .
- Pyrrolidine : Replace the hydroxyl group with ester prodrugs to improve bioavailability .
- Computational guidance : Use molecular dynamics (MD) simulations to predict off-target effects. For example, derivatives with bulkier substituents show 3x selectivity for COX-2 over COX-1 .
Q. Table 2: SAR Findings for Analog Optimization
| Modification | Biological Impact | Reference |
|---|---|---|
| –OCH3 at benzothiazole 4-position | ↑ Anticancer activity (IC50: 12 µM vs. 25 µM parent) | |
| Pyrrolidine N-methylation | ↓ Cytotoxicity (HeLa cells) but ↑ metabolic stability |
What are the documented in vitro biological activities of this compound?
Basic
Preliminary studies indicate:
- Anticancer : Inhibits proliferation in breast cancer (MCF-7, IC50: 18 µM) via apoptosis induction .
- Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus, linked to membrane disruption .
- Anti-inflammatory : Reduces IL-6 production by 60% in LPS-stimulated macrophages at 10 µM .
How do solvent polarity and temperature gradients influence purification outcomes during synthesis?
Q. Advanced
- Solvent polarity : Polar solvents (e.g., methanol) improve solubility of hydroxylated intermediates but may co-elute impurities. Ethyl acetate/hexane gradients (1:4 to 1:1) enhance resolution .
- Temperature : Lower temperatures (–20°C) favor crystallization of polar intermediates, while higher temps (reflux) improve reaction kinetics for cyclization .
What computational approaches are used to model this compound's pharmacokinetic properties?
Q. Advanced
- ADMET prediction : SwissADME predicts moderate bioavailability (LogP: 2.1) and blood-brain barrier penetration .
- Molecular dynamics : Simulations in GROMACS reveal stable binding to EGFR kinase (RMSD < 2.0 Å over 50 ns) .
- Metabolic stability : CYP3A4 metabolism is predicted to dominate, guiding prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
